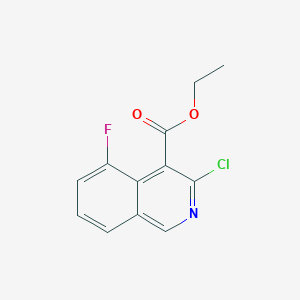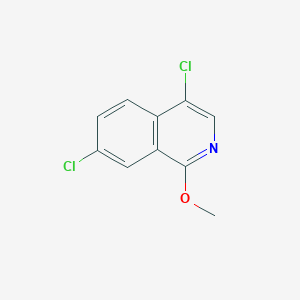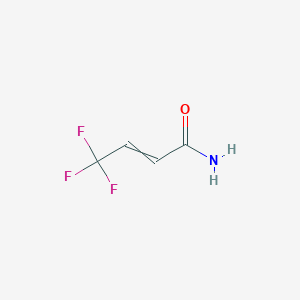
5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-buten-1-yl group, a chlorine atom, and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid typically involves the following steps:
Halogenation: The starting material, 4-chloro-2-fluorophenylboronic acid, undergoes halogenation to introduce the chlorine atom at the desired position.
Alkylation: The halogenated intermediate is then subjected to alkylation with 3-buten-1-yl bromide under basic conditions to introduce the 3-buten-1-yl group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and high yield while minimizing the use of hazardous reagents and reducing waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boronate esters or boranes.
Substitution: Substituted phenylboronic acids with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It serves as a catalyst in various organic transformations, including polymerization and hydroboration reactions.
Biology:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Bioconjugation: It is used in the synthesis of bioconjugates for targeted drug delivery and imaging applications.
Medicine:
Cancer Research: The compound is explored for its anticancer properties and its ability to inhibit specific cancer-related pathways.
Diagnostics: It is used in the development of diagnostic tools for detecting biomarkers associated with various diseases.
Industry:
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Agriculture: It is used in the development of agrochemicals for crop protection and growth enhancement.
Mécanisme D'action
The mechanism of action of 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups on the target molecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
4-Chloro-2-fluorophenylboronic Acid: Lacks the 3-buten-1-yl group, making it less versatile in certain applications.
5-(3-Buten-1-yl)-2-fluorophenylboronic Acid: Similar structure but without the chlorine atom, affecting its reactivity and selectivity.
5-(3-Buten-1-yl)-4-chlorophenylboronic Acid: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness: The presence of both chlorine and fluorine atoms, along with the 3-buten-1-yl group, makes 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid unique. These substituents enhance its reactivity, selectivity, and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H11BClFO2 |
|---|---|
Poids moléculaire |
228.46 g/mol |
Nom IUPAC |
(5-but-3-enyl-4-chloro-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C10H11BClFO2/c1-2-3-4-7-5-8(11(14)15)10(13)6-9(7)12/h2,5-6,14-15H,1,3-4H2 |
Clé InChI |
VFNDFKNDMANUFD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1F)Cl)CCC=C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


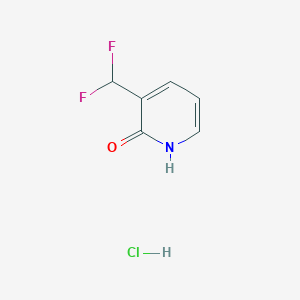
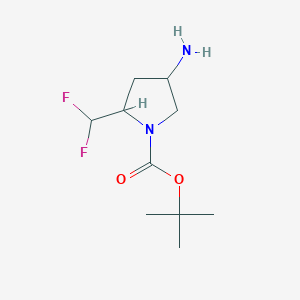



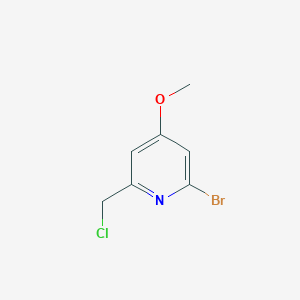
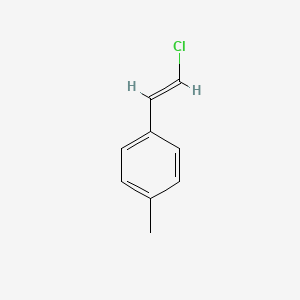
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
